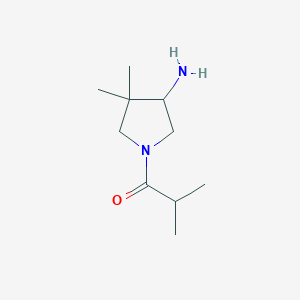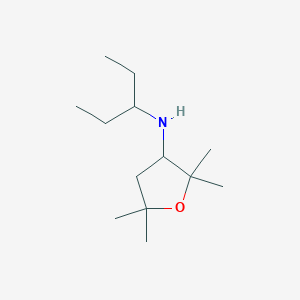
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-oxadiazole-2-thiol with 2,6-dimethylpiperidine under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring or the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperidine rings.
Wissenschaftliche Forschungsanwendungen
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its biological activity against various pests and weeds.
Wirkmechanismus
The mechanism of action of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors involved in disease pathways . The oxadiazole ring and piperidine ring contribute to the compound’s ability to bind to these targets and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine.
Piperidine Derivatives: Compounds with similar piperidine rings, such as 2,6-dimethylpiperidine and 4-methylpiperidine.
Uniqueness
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2,6-dimethylpiperidine is unique due to the combination of the oxadiazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2-(2,6-dimethylpiperidin-4-yl)-5-ethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-4-10-13-14-11(15-10)9-5-7(2)12-8(3)6-9/h7-9,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
XMCQPEZTNVPEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(O1)C2CC(NC(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)

![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)

